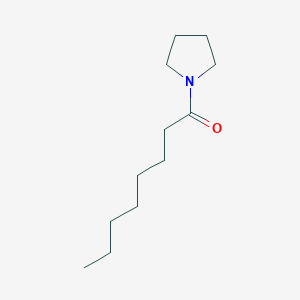

n-Octanoylpyrrolidine

Description

N-Octanoylpyrrolidine (CAS: 20299-80-3) is a pyrrolidine derivative with an octanoyl group attached to the nitrogen atom. Its structure combines the cyclic amine pyrrolidine with a hydrophobic eight-carbon chain, making it effective in solvent extraction processes. A key application is in environmental chemistry for extracting phenolic compounds from wastewater. Studies demonstrate that this compound in kerosene achieves high phenol extraction efficiency via intermolecular hydrogen bonding between the amide group of this compound and the hydroxyl group of phenol, forming a 1:1 complex (C₆H₅OH·OPOD) . The extraction distribution ratio depends on extractant concentration, phenol concentration, acidity, and temperature, with optimal performance under neutral to slightly acidic conditions .

Properties

CAS No. |

20299-80-3 |

|---|---|

Molecular Formula |

C12H23NO |

Molecular Weight |

197.32 g/mol |

IUPAC Name |

1-pyrrolidin-1-yloctan-1-one |

InChI |

InChI=1S/C12H23NO/c1-2-3-4-5-6-9-12(14)13-10-7-8-11-13/h2-11H2,1H3 |

InChI Key |

KXCCVGMZOHLZIW-UHFFFAOYSA-N |

SMILES |

CCCCCCCC(=O)N1CCCC1 |

Canonical SMILES |

CCCCCCCC(=O)N1CCCC1 |

Other CAS No. |

20299-80-3 |

Synonyms |

N-octanoylpyrrolidine OPOD cpd |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1. Extraction Efficiency Under Comparable Conditions

| Extractant | Phenol Recovery (%) | Detection Limit (µg/L) | Operational pH Range |

|---|---|---|---|

| This compound/Kerosene | 92–98 | 0.5 | 3–7 |

| [BMIM][PF₆] (Ionic Liquid) | 95–99 | 0.01 | 2–10 |

| Activated Carbon | 85–90 | 1.0 | 2–8 |

Activated Carbon

Activated carbon is cost-effective but less efficient for low-concentration phenol removal (<1 ppm). This compound outperforms activated carbon in recovery rates (92–98% vs. 85–90%) and reusability .

Thermodynamic and Mechanistic Differences

This compound relies on hydrogen bonding and hydrophobic interactions, with an exothermic enthalpy change (ΔH = −15.2 kJ/mol), favoring low-temperature extraction. Ionic liquids, however, often involve π-π interactions and electrostatic forces, with extraction efficiency less temperature-dependent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.